2-[(methylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-[(Methylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(methylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one typically involves a one-pot reaction. One common method involves the reaction of 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones with aromatic aldehydes and benzylamine or 4-hydroxybenzylamine . The reaction conditions often include solvent-free environments and moderate temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the one-pot synthesis method suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
2-[(Methylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the thienopyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[(Methylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cancer cell growth.
Medicine: Investigated for its antimicrobial properties, particularly against Gram-positive bacteria.
Mechanism of Action
The mechanism of action of 2-[(methylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, it may inhibit key enzymes or proteins involved in cell proliferation and survival, leading to apoptosis (programmed cell death) . The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells being studied .
Comparison with Similar Compounds
Similar Compounds
2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one: Known for its cytotoxic activity against various cancer cell lines.
6’-Methylidene-2,3-dihydro-1H-spiro[pyridine-4,5’-thieno[2,3-d]pyrimidin]-4’(3’H)-one: Exhibits antimicrobial activity against Gram-positive bacteria.
Uniqueness
2-[(Methylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for further functionalization and application in different fields .
Properties
Molecular Formula |
C8H9N3OS |
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Molecular Weight |
195.24 g/mol |
IUPAC Name |
2-(methylaminomethyl)-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H9N3OS/c1-9-4-6-10-7(12)5-2-3-13-8(5)11-6/h2-3,9H,4H2,1H3,(H,10,11,12) |
InChI Key |
ODBLLOUVFGFHEM-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC2=C(C=CS2)C(=O)N1 |
Origin of Product |
United States |
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